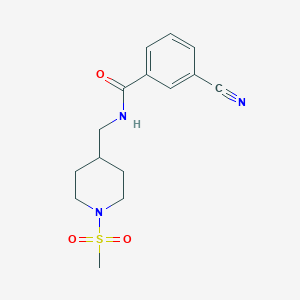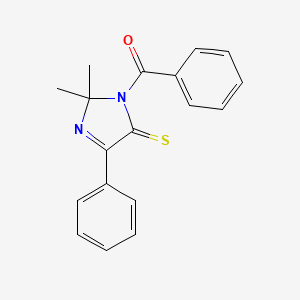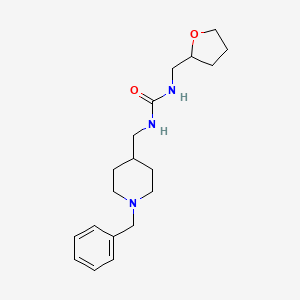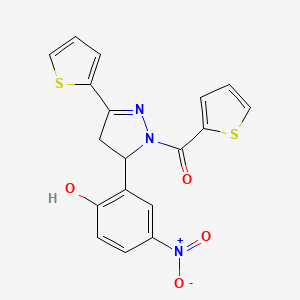
3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Drug Metabolism
Research on the oxidative metabolism of novel antidepressants reveals insights into the metabolic pathways involving cytochrome P450 enzymes. For instance, a study on Lu AA21004, a novel antidepressant, highlights its metabolism to various metabolites, including a 4-hydroxy-phenyl metabolite and a benzylic alcohol, further oxidized to benzoic acid. These findings contribute to understanding the drug's pharmacokinetics and potential interactions (Hvenegaard et al., 2012).
Anti-proliferation Activities
A study on novel cyano oximino sulfonate esters demonstrates their anti-proliferation effect on mouse fibroblast L929 cells, indicating potential applications in cancer research. The study's results suggest that these compounds minimize growth activity without completely killing the cells, offering insights into cytostatic rather than cytotoxic effects (El‐Faham et al., 2014).
Colorimetric Sensing
Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has uncovered their application in colorimetric sensing of fluoride anions. One derivative, containing a 3,5-dinitrophenyl group, exhibits a noticeable color transition in the presence of fluoride anions, demonstrating its utility in naked-eye detection of fluoride in solutions. This application is valuable for environmental monitoring and chemical analysis (Younes et al., 2020).
Synthesis Methodologies
The synthesis of novel compounds often involves complex reactions. For example, the tandem mass spectrum analysis of growth hormone secretagogues reveals insights into amide bond cleavage and gas-phase rearrangement, contributing to the understanding of drug structure and stability (Qin, 2002). Additionally, nucleophile-promoted alkyne-iminium ion cyclizations have been used to synthesize (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine, a key step in developing new chemical entities with potential therapeutic applications (Arnold et al., 2003).
Wirkmechanismus
Target of Action
The primary target of 3-cyano-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is the nuclear hormone receptor known as Retinoic Acid Receptor-Related Orphan C2 (RORC2) , also referred to as RORγt . RORC2 is a promising target for the treatment of autoimmune diseases .
Mode of Action
3-cyano-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide acts as an inverse agonist of the RORC2 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. By binding to RORC2, it inhibits the production of IL-17, a key proinflammatory cytokine .
Biochemical Pathways
The compound’s interaction with RORC2 affects the IL-17 pathway . IL-17 is a proinflammatory cytokine that plays a crucial role in host defense mechanisms and autoimmune diseases . By inhibiting the production of IL-17, the compound can potentially modulate the immune response and alleviate symptoms of autoimmune diseases .
Pharmacokinetics
The compound demonstrates good metabolic stability and oral bioavailability These properties are crucial for the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a result of its action, 3-cyano-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has been shown to reduce IL-17 levels and skin inflammation in a preclinical in vivo animal model upon oral administration . This suggests that the compound could potentially be used to treat autoimmune diseases characterized by overproduction of IL-17 and related inflammation .
Biochemische Analyse
Biochemical Properties
The compound 3-cyano-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide interacts with the nuclear hormone receptor RORC2 . It displays promising binding affinity for RORC2 and selectivity against the related RORA and RORB receptor isoforms . The nature of these interactions is primarily through binding, leading to inhibition of IL-17 production in Th17 cells .
Cellular Effects
3-cyano-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide influences cell function by reducing the production of IL-17, a key proinflammatory cytokine . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in Th17 cells .
Molecular Mechanism
The molecular mechanism of action of 3-cyano-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide involves its role as an inverse agonist of RORC2 . It binds to RORC2, inhibiting the production of IL-17 in Th17 cells . This can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
It has demonstrated good metabolic stability and oral bioavailability .
Dosage Effects in Animal Models
It has been shown to reduce IL-17 levels and skin inflammation in a preclinical in vivo animal model upon oral administration .
Metabolic Pathways
Its interaction with the RORC2 receptor suggests it may influence pathways related to immune response .
Transport and Distribution
Its ability to bind to RORC2 suggests it may be transported to areas where this receptor is present .
Subcellular Localization
Given its interaction with RORC2, a nuclear hormone receptor, it is likely that it localizes to the cell nucleus .
Eigenschaften
IUPAC Name |
3-cyano-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-22(20,21)18-7-5-12(6-8-18)11-17-15(19)14-4-2-3-13(9-14)10-16/h2-4,9,12H,5-8,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPMAWAGDQSQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione](/img/structure/B2941766.png)

![5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2941771.png)
![Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2941772.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)



![1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2941783.png)


![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)